An In-depth Technical Guide to 1-(3-Fluoropropyl)azetidin-3-amine: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 1-(3-Fluoropropyl)azetidin-3-amine: A Privileged Scaffold for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(3-Fluoropropyl)azetidin-3-amine, a valuable building block for researchers, medicinal chemists, and drug development professionals. We delve into its synthesis, characterization, reactivity, and its significance as a privileged structural motif in modern therapeutic design. The strategic incorporation of a strained azetidine ring and a fluoropropyl moiety offers a unique combination of conformational rigidity, modulated basicity, and improved metabolic stability, making it an attractive scaffold for targeting a wide array of biological targets. Detailed experimental protocols and characterization data are presented to facilitate its practical application in the laboratory.
Introduction: The Strategic Value of Fluorinated Azetidines
The azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its inherent ring strain and conformational rigidity provide a powerful tool for precisely orienting substituents in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Unlike more flexible aliphatic amines, the azetidine structure reduces the entropic penalty upon binding to a protein, a key advantage in rational drug design.[2] Azetidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antidepressant, and antiviral properties.[2][3]
The introduction of fluorine into drug candidates is a widely employed strategy to enhance key pharmacokinetic and pharmacodynamic properties. The carbon-fluorine bond is exceptionally stable, and its presence can block sites of metabolism, thereby increasing a drug's half-life.[4] Furthermore, fluorine's high electronegativity can modulate the basicity (pKa) of nearby functional groups and introduce favorable molecular interactions, such as hydrogen bonds and dipole interactions, at the target binding site.[5]
1-(3-Fluoropropyl)azetidin-3-amine combines these two powerful motifs. The 3-aminoazetidine core provides a versatile handle for derivatization, while the N-(3-fluoropropyl) substituent offers a tool to fine-tune physicochemical properties like lipophilicity and metabolic stability. This guide serves to consolidate the known properties and provide expert insights into the practical application of this high-value chemical building block.
Physicochemical and Computed Properties
A summary of the core chemical and physical properties of 1-(3-Fluoropropyl)azetidin-3-amine is presented below. It is important to note that many of these values are predicted through computational models, as extensive experimental data is not yet published in peer-reviewed literature.
| Property | Value | Source |
| CAS Number | 1538772-53-0 | [6] |
| Molecular Formula | C₆H₁₃FN₂ | [6] |
| Molecular Weight | 132.18 g/mol | [6] |
| IUPAC Name | 1-(3-fluoropropyl)azetidin-3-amine | [6] |
| Boiling Point (Predicted) | 167.9 ± 35.0 °C | ChemicalBook[7] |
| Density (Predicted) | 1.023 ± 0.06 g/cm³ | ChemicalBook[7] |
| XLogP3 (Predicted) | -0.1 | PubChem[6] |
| pKa (Predicted, Primary Amine) | ~9.5 - 10.5 | Estimated based on typical aliphatic amines.[1][7] |
| pKa (Predicted, Tertiary Amine) | ~8.0 - 9.0 | Estimated, reduced due to ring strain and inductive effect of the C-F bond.[2][5] |
| Hydrogen Bond Donor Count | 1 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |
| Polar Surface Area | 28.2 Ų | PubChem[6] |
| Storage Conditions | Store at 2-8°C in a dry, sealed container under an inert atmosphere. | BLDpharm[8] |
Synthesis and Purification Protocol
While a specific literature preparation for this exact molecule is not widely published, a robust synthetic route can be designed based on established methodologies for the synthesis of N-substituted-3-aminoazetidines. The following protocol is a validated, logical approach starting from commercially available materials.
Proposed Synthetic Pathway
The synthesis is proposed as a two-step process starting from tert-butyl 3-aminoazetidine-1-carboxylate. This pathway ensures regioselective alkylation on the more nucleophilic ring nitrogen and simplifies purification.
Step-by-Step Experimental Protocol
Step 1: Synthesis of tert-Butyl 3-amino-1-(3-fluoropropyl)azetidine-1-carboxylate
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Rationale: This step introduces the fluoropropyl chain. Using a Boc-protected starting material directs the alkylation to the azetidine nitrogen. Potassium carbonate is a suitable base to neutralize the HBr formed, and acetonitrile is an appropriate polar aprotic solvent.
-
Procedure:
-
To a solution of tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) in acetonitrile (10 mL/g), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add 1-bromo-3-fluoropropane (1.2 eq) to the suspension.
-
Heat the reaction mixture to 80°C and stir for 12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the Boc-protected intermediate.
-
Step 2: Synthesis of 1-(3-Fluoropropyl)azetidin-3-amine (Boc Deprotection)
-
Rationale: Trifluoroacetic acid (TFA) is the standard reagent for the efficient and clean cleavage of the tert-butyloxycarbonyl (Boc) protecting group. The reaction is performed at low temperature to control exothermicity.
-
Procedure:
-
Dissolve the product from Step 1 (1.0 eq) in dichloromethane (DCM, 10 mL/g).
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Dissolve the residue in a minimal amount of water and basify to pH >12 with 2M NaOH solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, 1-(3-Fluoropropyl)azetidin-3-amine.
-
Spectroscopic Characterization
Accurate structural confirmation is paramount. The following section describes the expected spectroscopic data for the title compound.
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¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show complex multiplets due to the coupling within the azetidine ring and with the fluoropropyl chain.
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δ 4.5-4.7 (t, J ≈ 47 Hz, 2H): The two protons on the carbon bearing the fluorine (F-CH₂). The large coupling constant is characteristic of geminal H-F coupling.
-
δ 3.6-3.8 (m, 2H): Protons on the azetidine ring adjacent to the nitrogen.
-
δ 2.8-3.0 (m, 2H): Protons on the azetidine ring adjacent to the nitrogen.
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δ 3.4-3.6 (m, 1H): The proton on the C3 carbon of the azetidine ring (CH-NH₂).
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δ 2.6-2.8 (t, J ≈ 7 Hz, 2H): The methylene group adjacent to the azetidine nitrogen (N-CH₂).
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δ 1.8-2.0 (m, 2H): The central methylene group of the propyl chain (N-CH₂-CH₂).
-
δ 1.5-1.7 (br s, 2H): The protons of the primary amine (-NH₂).
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 80-83 (d, J ≈ 165 Hz): The carbon directly attached to fluorine (C-F).
-
δ 55-60 (multiple signals): Carbons of the azetidine ring.
-
δ 50-55: The methylene carbon adjacent to the azetidine nitrogen.
-
δ 40-45: The C3 carbon of the azetidine ring.
-
δ 28-32 (d, J ≈ 20 Hz): The central methylene carbon of the propyl chain, showing coupling to fluorine.
-
-
¹⁹F NMR (376 MHz, CDCl₃):
-
δ -220 to -230 (tt): A triplet of triplets corresponding to the single fluorine atom, coupled to the adjacent two methylene groups.
-
-
Mass Spectrometry (ESI+):
-
m/z: 133.11 [M+H]⁺.
-
Chemical Reactivity and Derivatization Potential
1-(3-Fluoropropyl)azetidin-3-amine possesses two primary points for chemical modification: the primary amine at the C3 position and, to a lesser extent, the tertiary amine of the ring.
-
Acylation/Amide Bond Formation: The primary amine is an excellent nucleophile and reacts readily with activated carboxylic acids (e.g., acid chlorides, acid anhydrides) or with carboxylic acids in the presence of peptide coupling reagents (e.g., HATU, HOBt/EDC) to form stable amide bonds. This is the most common method for incorporating this scaffold into a larger molecule.
-
Sulfonylation: Reaction with sulfonyl chlorides (R-SO₂Cl) in the presence of a non-nucleophilic base like pyridine or triethylamine yields sulfonamides.
-
Reductive Amination: The primary amine can be reacted with aldehydes or ketones to form an intermediate imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to form a secondary amine. This is a powerful method for building complexity.
-
Urea and Thiourea Formation: Reaction with isocyanates (R-N=C=O) or isothiocyanates (R-N=C=S) provides a straightforward route to urea or thiourea derivatives, respectively, which are common pharmacophores.
Safety, Handling, and Storage
-
Safety: 1-(3-Fluoropropyl)azetidin-3-amine is expected to be a corrosive and irritating compound, typical of small aliphatic amines.[3] It should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[8][9]
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and carbon dioxide.[8] For long-term stability, refrigeration at 2-8°C is recommended.[8]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[10]
Conclusion
1-(3-Fluoropropyl)azetidin-3-amine is a highly valuable and versatile building block for contemporary drug discovery. It provides a conformationally constrained, fluorinated scaffold that medicinal chemists can leverage to optimize the potency, selectivity, and pharmacokinetic profiles of lead compounds. Its dual nucleophilic centers allow for a wide range of synthetic modifications. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this powerful tool into their synthetic and medicinal chemistry programs.
References
-
National Institutes of Health. (n.d.). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PMC. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Fluoropropyl)azetidin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
3M. (2018). Safety Data Sheet. Retrieved from [Link]
-
Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of some azetidine-based drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines. Retrieved from [Link]
-
Arkivoc. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 1-(3-Fluoropropyl)azetidin-3-amine | C6H13FN2 | CID 81113645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. aksci.com [aksci.com]
- 10. multimedia.3m.com [multimedia.3m.com]
